ethyl (5Z)-5-[[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate
Description
This compound is a thiophene-3-carboxylate derivative featuring a complex heterocyclic framework. Its structure includes:
- A thiophene core substituted at the 2-position with a 4-methylanilino group and at the 5-position with a benzothiophene-pyrrole hybrid moiety.
- A (5Z)-configured methylidene bridge linking the thiophene core to the pyrrole ring.
The compound’s design suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given structural similarities to bioactive thiophene derivatives . Its synthesis likely involves multi-step condensation and cyclization reactions, as seen in analogous compounds (e.g., and describe similar protocols using malononitrile or chloroacetic acid) .
Properties
Molecular Formula |
C30H29N3O3S2 |
|---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C30H29N3O3S2/c1-5-36-30(35)26-27(34)25(37-28(26)32-21-12-10-17(2)11-13-21)15-20-14-18(3)33(19(20)4)29-23(16-31)22-8-6-7-9-24(22)38-29/h10-15,34H,5-9H2,1-4H3/b25-15-,32-28? |
InChI Key |
IFICIZWCCSCGIK-RCQMCOAFSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=C(C4=C(S3)CCCC4)C#N)C)/SC1=NC5=CC=C(C=C5)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=C(C4=C(S3)CCCC4)C#N)C)SC1=NC5=CC=C(C=C5)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene with ethyl cyanoacetate in the presence of a base such as triethylamine. This is followed by cyclization and further functionalization to introduce the pyrrole and thiophene rings .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
Ethyl 5-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of ethyl 5-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is part of a broader class of thiophene-carboxylates and heterocyclic hybrids. Key comparisons include:
Key Findings:
The benzothiophene-pyrrole moiety introduces steric bulk, which could reduce metabolic clearance relative to simpler furan or thiazolo-pyrimidine derivatives .
Synthetic Accessibility :
- The target compound’s synthesis is more complex than analogues due to the multi-ring system. and highlight challenges in achieving high yields (>60%) for such hybrids without side reactions (e.g., epimerization or ring-opening) .
Crystallographic Data :
- Similar compounds (e.g., ’s fluorophenyl derivative) were refined using SHELX software, suggesting the target compound’s structure could be resolved via single-crystal X-ray diffraction with SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
